molecular formula C10H9ClO2 B15248831 Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester

Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester

Katalognummer: B15248831
Molekulargewicht: 196.63 g/mol
InChI-Schlüssel: HWOKBSHKNLRUHF-SREVYHEPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoic acid moiety substituted with a 2-chloroethenyl group and esterified with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester typically involves the esterification of 4-[(1Z)-2-chloroethenyl]benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the 2-chloroethenyl group to an ethyl group or other reduced forms.

    Substitution: The chlorine atom in the 2-chloroethenyl group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce ethyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with similar structural features.

    Methyl benzoate: An ester of benzoic acid with a methyl group, similar to the ester linkage in Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester.

    4-Chlorobenzoic acid: A chlorinated derivative of benzoic acid, similar to the 2-chloroethenyl substitution.

Uniqueness

This compound is unique due to the presence of the 2-chloroethenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such functionality is desired.

Eigenschaften

Molekularformel

C10H9ClO2

Molekulargewicht

196.63 g/mol

IUPAC-Name

methyl 4-[(Z)-2-chloroethenyl]benzoate

InChI

InChI=1S/C10H9ClO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-7H,1H3/b7-6-

InChI-Schlüssel

HWOKBSHKNLRUHF-SREVYHEPSA-N

Isomerische SMILES

COC(=O)C1=CC=C(C=C1)/C=C\Cl

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C=CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.